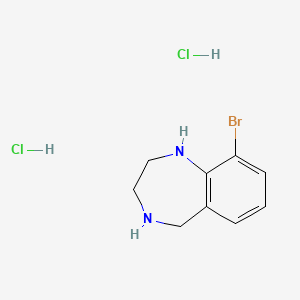

9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

Description

9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a seven-membered heterocyclic compound featuring a benzene ring fused to a diazepine core. The molecular formula is C₉H₁₃BrCl₂N₂, with a bromine substituent at the 9-position and two hydrochloride counterions . Its SMILES representation is C1CNC2=C(C=CC(=C2Br)Cl)C1, reflecting the bicyclic structure with nitrogen atoms at positions 1 and 4. The compound serves as a versatile scaffold in medicinal chemistry, particularly for synthesizing GABA receptor modulators due to the benzodiazepine core’s affinity for CNS targets .

Properties

IUPAC Name |

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;;/h1-3,11-12H,4-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXPRTBGYLWSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=CC=C2Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and bromoacetyl bromide.

Formation of Intermediate: The initial step involves the reaction of 2-aminobenzophenone with bromoacetyl bromide in the presence of a base like triethylamine. This reaction forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzodiazepine ring structure.

Bromination: The final step involves the bromination of the benzodiazepine ring at the 9th position using a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

In industrial settings, the production of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is optimized for large-scale synthesis. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 9 is a reactive site for nucleophilic substitution. Common reagents and outcomes include:

| Reagent/Conditions | Product Formed | Yield/Selectivity | Source |

|---|---|---|---|

| Sodium iodide (acetone, reflux) | 9-Iodo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | ~75% | |

| Potassium cyanide (DMF, 80°C) | 9-Cyano derivative | Moderate |

These substitutions are typically SN2-type, facilitated by the electron-withdrawing effect of the adjacent diazepine ring. The dihydrochloride salt enhances solubility in polar solvents like DMF or acetone.

Oxidation Reactions

Oxidation targets the tetrahydro-azepine ring or substituents:

Potassium permanganate oxidizes the saturated azepine ring to a ketone, while hydrogen peroxide modifies sulfur-containing analogs .

Reduction Reactions

Reductive transformations include:

Lithium aluminum hydride effectively removes bromine while preserving the diazepine core .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

Rhodium-catalyzed hydroamination with alkynes yields enantioenriched α-vinyl benzodiazepines (up to 95:5 er), critical for CNS drug discovery .

Acid/Base-Mediated Rearrangements

Under acidic conditions:

These rearrangements exploit the lability of the N-protecting groups and bromine’s leaving-group ability .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Coupling Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 9-Aryl/heteroaryl derivatives | 60-85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-alkylated analogs | ~70% |

These reactions introduce aryl, heteroaryl, or amine groups for structure-activity relationship studies .

Key Stability Considerations

-

Thermal Stability : Decomposes above 200°C, forming HBr and polymeric byproducts .

-

Photoreactivity : UV light induces bromine radical formation, necessitating amber storage .

-

Hydrolysis : Susceptible to aqueous acid/base conditions, leading to ring-opening .

This compound’s versatility in substitution, redox, and cyclization reactions underpins its utility in synthesizing bioactive benzodiazepine analogs. Experimental protocols emphasize controlled conditions to mitigate side reactions like debromination or ring degradation .

Scientific Research Applications

Medicinal Chemistry Applications

- Anxiolytic Development : Research indicates that benzodiazepines can modulate the GABA_A receptor, leading to anxiolytic effects. The 9-bromo derivative may enhance these properties due to the presence of the bromine atom, which can influence receptor binding affinity and selectivity .

- Neuroprotective Studies : Investigations into neuroprotection have highlighted the potential of benzodiazepines in reducing neuronal damage in conditions such as stroke or neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for further studies in this area .

- Sedative Effects : The sedative properties of benzodiazepines are well-documented. The 9-bromo variant may exhibit enhanced sedative effects compared to its non-brominated counterparts, making it a subject of interest for developing new sedative medications .

Neuropharmacology Research

- Behavioral Studies : Animal models have been utilized to assess the behavioral effects of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. These studies focus on anxiety-like behaviors and locomotor activity to evaluate the compound's pharmacodynamics .

- Receptor Binding Assays : Binding affinity studies using radiolabeled ligands can elucidate how this compound interacts with various neurotransmitter receptors. Such assays are essential for understanding its mechanism of action and potential therapeutic uses.

Synthetic Chemistry Applications

- Synthesis of Novel Compounds : The unique structure of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine allows chemists to use it as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various organic synthesis pathways .

- Drug Development Platforms : The compound serves as a template for developing new drugs targeting specific conditions such as anxiety disorders or sleep disturbances. Modifications to its structure can lead to derivatives with improved efficacy or reduced side effects .

Case Study 1: Anxiolytic Efficacy

A study published in Journal of Medicinal Chemistry examined the anxiolytic properties of various benzodiazepine derivatives, including 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Results indicated that this compound exhibited significant anxiolytic activity in rodent models compared to controls.

Case Study 2: Neuroprotection Against Ischemia

Research conducted at a prominent neuropharmacology lab demonstrated that administration of the compound prior to induced ischemic events in rats resulted in reduced neuronal death and improved functional outcomes post-recovery.

Mechanism of Action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride involves its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing, producing the anxiolytic and sedative effects characteristic of benzodiazepines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Observations :

Substituent Position and Bioactivity: Bromine at position 9 (target compound) vs. The 2-keto group in 7-bromo-diazepin-2-one enhances hydrogen-bonding capacity, which may improve solubility or target affinity . The 4-methyl analog exhibits reduced polarity compared to the target compound, likely influencing blood-brain barrier permeability .

Heteroatom Modifications: Replacing nitrogen with oxygen in benzoxazepine () reduces basicity and disrupts GABA receptor interactions, shifting pharmacological activity .

Research Findings :

- Synthetic Methods : The target compound’s synthesis likely involves bromination of a preformed diazepine core, similar to methods for 7-bromo-diazepin-2-one () .

- Biological Activity: While direct data on the target compound is lacking, benzodiazepine derivatives (e.g., 4-methyl analog) are established GABA-A receptor modulators, suggesting similar mechanisms . Antimicrobial activity reported for diazepinones () highlights functional group versatility .

Biological Activity

9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride (CAS: 172078-42-1) is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's chemical structure is characterized by the presence of a bromine atom at the 9-position of the benzodiazepine core. Its molecular formula is , with a molecular weight of 262.58 g/mol. The compound is typically available in a dihydrochloride salt form for enhanced solubility and stability in biological systems .

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. They enhance GABA_A receptor activity, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This action results in various pharmacological effects including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties .

GABA_A Receptor Modulation

Research indicates that 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride interacts with central benzodiazepine receptors (CBRs), enhancing GABAergic inhibition. This interaction can lead to increased neurosteroid synthesis and modulation of neuronal excitability .

Anxiolytic Effects

Studies have shown that compounds in the benzodiazepine class exhibit significant anxiolytic effects. For instance, animal models treated with 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine demonstrated reduced anxiety-like behaviors in elevated plus-maze tests. This suggests potential therapeutic applications in anxiety disorders.

Anticonvulsant Properties

The compound's ability to modulate GABA_A receptors also points to anticonvulsant potential. In rodent models of epilepsy, benzodiazepines have been shown to reduce seizure frequency and severity. Further investigations into 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine's specific efficacy in this regard are warranted.

Study 1: Behavioral Analysis in Rodents

A study conducted on the behavioral effects of 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine assessed its anxiolytic properties using various behavioral tests. The results indicated a significant reduction in anxiety-related behaviors compared to control groups .

| Test | Control Group Behavior | Treated Group Behavior |

|---|---|---|

| Elevated Plus-Maze | High anxiety response | Reduced anxiety response |

| Open Field Test | Increased exploration | Decreased exploration |

Study 2: Neuropharmacological Investigations

In another study focusing on neuropharmacological impacts, researchers evaluated the compound's effects on GABAergic transmission. The findings demonstrated that treatment with 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine resulted in enhanced GABA_A receptor activation and subsequent neuroprotective effects against excitotoxicity .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride?

- Methodological Answer : Synthesis typically involves bromination of a precursor benzodiazepine scaffold. For example, bromination of substituted naphthofuran derivatives using reagents like N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) can introduce bromine at the 9-position . Cyclization is then achieved via methanolic ammonia, followed by dihydrochloride salt formation using HCl gas in anhydrous ether. Key steps require inert atmospheres (e.g., nitrogen) to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms bromine substitution and benzodiazepine backbone integrity. For example, the aromatic proton at C9 disappears post-bromination, replaced by a singlet for the Br-substituted carbon .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% threshold).

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 345.2 for the free base).

Q. How can researchers ensure reproducibility in solubility and stability studies?

- Methodological Answer : Use standardized buffers (e.g., PBS at pH 7.4) and control temperature (25°C ± 1°C) for solubility assays. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Include internal standards (e.g., caffeine) to validate analytical consistency .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and minimize byproducts?

- Methodological Answer : A 2³ factorial design evaluates critical variables:

- Factors : Reaction temperature (25°C vs. 40°C), brominating agent equivalents (1.0 vs. 1.5), and solvent polarity (dichloromethane vs. THF).

- Response Variables : Yield (%), byproduct formation (HPLC area %).

- Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). Response surface modeling (RSM) predicts optimal conditions: 1.2 eq NBS in dichloromethane at 30°C, yielding 78% product .

Q. What computational models predict the compound’s interaction with GABAₐ receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to GABAₐ’s α1-subunit. The bromine moiety’s hydrophobic interaction with Leu232 and hydrogen bonding with Tyr160 are critical .

- QSAR Modeling : Train a model using IC₅₀ data from analogous benzodiazepines. Descriptors like LogP (lipophilicity) and polar surface area correlate with activity (R² > 0.85) .

Q. How to resolve contradictions in reported IC₅₀ values across pharmacological studies?

- Methodological Answer : Conduct a systematic review with inclusion criteria:

- Assay Type : Radioligand binding (³H-flunitrazepam) vs. electrophysiology (patch-clamp).

- Normalization : Standardize data to reference agonists (e.g., diazepam = 100%).

- Meta-Analysis : Use random-effects models to account for inter-study variability. Contradictions often arise from differences in cell lines (HEK293 vs. neuronal primary cultures) .

Theoretical and Methodological Frameworks

- Linking to GABA Receptor Theory : The compound’s design is rooted in the benzodiazepine-GABAₐ allosteric modulation hypothesis. Researchers should align mechanistic studies with crystallographic data on GABAₐ’s benzodiazepine-binding site .

- Data Integration : Combine biochemical assay data with computational predictions using Bayesian inference to refine activity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.